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An In-depth Technical Guide on Homologous Proteins to Human ELK4 (SAP-1) for
Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of proteins homologous to the human E-twenty-
six (ETS) domain-containing protein Elk-4 (ELK4), also known as SAP-1. The protein structure
of human ELKA4 is cataloged in the Protein Data Bank under the accession ID 1BC8. ELK4 is a
crucial transcription factor involved in diverse cellular processes, including cell proliferation,
differentiation, and apoptosis. It functions as a downstream target of the Mitogen-Activated
Protein Kinase (MAPK) signaling pathway and forms a ternary complex with the Serum
Response Factor (SRF) to regulate the expression of target genes, such as the immediate
early gene c-fos.[1] Given its significant role in cellular regulation, understanding its
homologous proteins in other species is vital for comparative studies and translational
research.

Data Presentation: Quantitative Analysis of ELK4
Orthologs

Homologous proteins to human ELK4 have been identified in a wide range of species,
highlighting the conserved nature of this transcription factor. The following table summarizes
the sequence identity and similarity of ELK4 orthologs in various species compared to the
human protein. The analysis was performed using pairwise sequence alignment.
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. Length Sequence
. Common UniProt ) Sequence o
Species . (Amino . Similarity
Name Accession . Identity (%)
Acids) (%)
Homo
) Human P28324 431 100 100
sapiens
Pan
Chimpanzee Q9N1G6 431 99.5 99.8
troglodytes
Mus
Mouse P41158 430 85.6 90.7
musculus
Rattus
] Rat Q62854 430 84.9 90.2
norvegicus
Bos taurus Cow Q27985 431 87.2 91.9
Canis lupus
o Dog F1P9P9 431 84.1 89.1
familiaris
Gallus gallus Chicken AOA8V1AE77 448 65.2 75.9
Xenopus Western
o A0A803J6J4 408 58.6 71.3
tropicalis clawed frog
Danio rerio Zebrafish F1QFLO 331 46.5 61.3

Experimental Protocols

This section provides detailed methodologies for the identification and characterization of ELK4

homologous proteins.

Identification of Homologous Proteins using BLASTp

The Basic Local Alignment Search Tool for proteins (BLASTp) is a fundamental tool for

identifying homologous sequences.

Protocol:
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o Retrieve the Query Sequence: Obtain the FASTA formatted amino acid sequence of human
ELK4 (UniProt ID: P28324).[2]

o Access NCBI BLAST: Navigate to the NCBI BLAST homepage and select "protein blast".[3]
[4]

e Input Sequence: Paste the human ELK4 FASTA sequence into the "Enter Query Sequence”
box.

» Select the Database: Choose the "Non-redundant protein sequences (nr)" database for a
comprehensive search.

e Select the Organism (Optional): To find homologs in a specific species, enter the scientific
name (e.g., Mus musculus) in the "Organism" field. To exclude a species, use the "Exclude"

option.
o Choose Algorithm: Select "blastp” (protein-protein BLAST).

e Set Algorithm Parameters:

o

Max target sequences: Adjust this value to control the number of returned hits.

Expect threshold (E-value): A lower E-value (e.g., 1e-6) indicates a more statistically

[¢]

significant match.

[¢]

Word size: Typically set to 3 for protein searches.

Matrix: Use the BLOSUMG62 matrix for general protein similarity searches.

o

[e]

Gap Costs: Use default values (Existence: 11, Extension: 1).
e Initiate Search: Click the "BLAST" button.

e Analyze Results: The results page will display a list of homologous sequences, their
alignment scores, query coverage, E-values, and percent identity.

Multiple Sequence Alignment using Clustal Omega
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Clustal Omega is a widely used tool for performing multiple sequence alignments to identify
conserved regions among homologous proteins.[5][6]

Protocol:

o Gather FASTA Sequences: Collect the FASTA formatted amino acid sequences of human
ELK4 and its identified homologs.

o Access Clustal Omega: Navigate to the Clustal Omega web server.

e Input Sequences: Paste all the FASTA sequences into the input box. Ensure each sequence
has a unique identifier line starting with ">".[7]

e Set Output Format: Choose the desired output format (e.g., ClustalW with character counts).
e Submit Job: Click the "Submit" button to initiate the alignment.

« Interpret Alignment: The output will show the aligned sequences, with conserved residues
highlighted. Asterisks (*) indicate identical residues, colons (:) indicate residues with strongly
similar properties, and periods (.) indicate residues with weakly similar properties.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)
for Identifying Genomic Binding Sites

ChIP-seq is a powerful technique to determine the in vivo binding sites of a transcription factor
like ELK4 on a genome-wide scale.[8]

Protocol:
e Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

o Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller
fragments (typically 200-600 bp) using sonication or enzymatic digestion.[9]

e Immunoprecipitation:

o Incubate the sheared chromatin with an antibody specific to the ELK4 protein (or a tag if
using a tagged protein).
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o Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

o Include a negative control immunoprecipitation with a non-specific IgG antibody.[10]

e Washing: Perform a series of washes with buffers of increasing stringency to remove non-
specifically bound chromatin.

e Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads
and reverse the formaldehyde cross-links by heating.

o DNA Purification: Purify the DNA from the eluted sample.

o Library Preparation and Sequencing: Prepare a DNA library from the purified ChlIP DNA and
sequence it using a next-generation sequencing platform.

» Data Analysis: Align the sequence reads to the reference genome and use peak-calling
algorithms to identify regions of significant enrichment, which represent the binding sites of
ELKA4.

Electrophoretic Mobility Shift Assay (EMSA) for In Vitro
DNA-Binding Analysis

EMSA, or gel shift assay, is used to study the interaction between a protein and a specific DNA
sequence in vitro.[11][12]

Protocol:
e Probe Preparation:

o Synthesize and anneal complementary oligonucleotides corresponding to the putative
ELK4 binding site (e.g., the c-fos serum response element).

o Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g.,
biotin or a fluorescent dye).[13]

e Binding Reaction:
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o Incubate the labeled DNA probe with purified ELK4 protein or a nuclear extract containing
ELKA4.

o Include a binding buffer containing non-specific competitor DNA (e.g., poly(dIl-dC)) to
reduce non-specific binding.

o Competition Assay (for specificity):

o In separate reactions, include an excess of unlabeled specific competitor DNA (the same
sequence as the probe) or unlabeled non-specific competitor DNA.

o Electrophoresis:

o Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA
complexes will migrate slower than the free, unbound probe.

e Detection:

o Detect the labeled DNA by autoradiography (for radioactive probes) or by appropriate
imaging systems for non-radioactive probes. A "shift" in the mobility of the labeled probe
indicates a protein-DNA interaction. The specific interaction is confirmed if the shift is
diminished by the specific competitor but not by the non-specific competitor.

Mandatory Visualization
Experimental Workflow for Homolog Identification and
Characterization
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Caption: Experimental workflow for identifying and characterizing ELK4 homologs.

MAPKI/ERK Signhaling Pathway Leading to ELK4
Activation
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Caption: Simplified MAPK/ERK signaling pathway activating ELK4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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